2,3-DISTYRYL-QUINOXALINE
Description
Structure
3D Structure
Properties
CAS No. |
6620-59-3 |
|---|---|
Molecular Formula |
C24H18N2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,3-bis[(E)-2-phenylethenyl]quinoxaline |
InChI |
InChI=1S/C24H18N2/c1-3-9-19(10-4-1)15-17-23-24(18-16-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)25-23/h1-18H/b17-15+,18-16+ |
InChI Key |
FCJOKCQAZDQZFF-YTEMWHBBSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Characterization Techniques for Comprehensive Elucidation of 2,3 Distyryl Quinoxaline Properties
Spectroscopic Analyses for Molecular Architecture and Electronic Structure
Spectroscopic techniques are indispensable tools for confirming the synthesis of 2,3-distyryl-quinoxaline and understanding its intricate electronic and structural features.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its formation and offer insights into the electronic environment of each nucleus.
In the ¹H NMR spectrum of a related compound, 2,3-diphenylquinoxaline (B159395), the protons on the quinoxaline (B1680401) core typically appear as multiplets in the aromatic region. Specifically, two protons resonate as a doublet of doublets around 8.19 ppm, while another two appear as a doublet of doublets at approximately 7.77 ppm. rsc.org The phenyl protons exhibit signals between 7.34 and 7.52 ppm. rsc.org For this compound, the vinylic protons of the styryl groups would introduce additional signals in the olefinic region of the spectrum, typically between 6.0 and 8.0 ppm, with characteristic coupling constants for the trans configuration.
The ¹³C NMR spectrum provides a map of the carbon framework. In 2,3-diphenylquinoxaline, the carbon atoms of the quinoxaline ring and the attached phenyl groups resonate at distinct chemical shifts. Key signals include those for the C2 and C3 carbons of the quinoxaline ring at approximately 153.50 ppm and the carbons of the fused benzene (B151609) ring between 128.28 and 141.22 ppm. rsc.org The introduction of the styryl groups in this compound would result in characteristic signals for the vinylic carbons and the carbons of the terminal phenyl rings.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals, respectively. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the styryl and quinoxaline fragments. HSQC spectra correlate directly bonded proton and carbon atoms, facilitating the assignment of the complex aromatic and vinylic regions.
Table 1: Representative ¹H and ¹³C NMR Data for Quinoxaline Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| 2,3-diphenylquinoxaline | CDCl₃ | 8.19 (dd, 2H), 7.77 (dd, 2H), 7.52 (d, 4H), 7.36-7.34 (m, 6H) | 153.50, 141.22, 139.03, 129.84, 129.17, 128.28 | rsc.org |
| 2,3-bis(4-butylphenyl)quinoxaline | CDCl₃ | 8.12 (d, 12H), 7.88 (d, 4H), 7.34 (d, 4H), 2.70 (t, 4H), 1.62 (m, 4H), 1.35 (m, 4H), 0.93 (t, 6H) | 193.02, 192.58, 151.71, 136.93, 136.52, 130.44, 130.35, 130.16, 129.29, 35.96, 33.08, 22.29, 13.86 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₂₄H₁₈N₂), the expected monoisotopic mass is 334.1470 Da. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can confirm this mass with high accuracy, typically within a few parts per million (ppm).
For instance, a related compound, 2-(3-(p-tolyl)quinoxalin-2-yl)aniline, was analyzed by HRMS, and the calculated mass for its sodium adduct [M+Na]⁺ was found to be 348.1471, with the experimental value being 348.1480. mdpi.com This level of precision provides strong evidence for the proposed molecular formula. PubChemLite predicts a collision cross section for the [M+H]⁺ ion of this compound to be 183.7 Ų, which is a parameter derived from ion mobility mass spectrometry. uni.lu
Table 2: HRMS Data for Selected Quinoxaline Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
| 2-(3-(p-Tolyl)quinoxalin-2-yl)aniline | ESI-TOF [M+Na]⁺ | 348.1471 | 348.1480 | mdpi.com |
| 2-(3-Phenylquinoxalin-2-yl)aniline | ESI-TOF [M+Na]⁺ | 320.1158 | 320.1167 | mdpi.com |
| This compound (Predicted) | [M+H]⁺ | 335.15428 | - | uni.lu |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of this compound would exhibit several key absorption bands.
The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. uc.edu The C=C stretching vibrations of the aromatic rings and the styryl double bonds would be observed in the 1600-1475 cm⁻¹ range. uc.edu The C=N stretching vibration of the quinoxaline ring typically appears around 1620-1550 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene rings provide information about the substitution pattern and are generally found in the 900-690 cm⁻¹ region. uc.edu For a related compound, 6-methyl-2,3-diphenylquinoxaline, characteristic peaks were observed at 3045.0 cm⁻¹ (C-H stretch) and 1566.5 cm⁻¹ (C=N stretch). symbiosisonlinepublishing.com
Table 3: Characteristic FTIR Absorption Frequencies for Quinoxaline Derivatives
| Functional Group | Expected Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100-3000 | uc.edu |
| C=C Stretch (Aromatic/Vinylic) | 1600-1475 | uc.edu |
| C=N Stretch (Quinoxaline) | 1620-1550 | symbiosisonlinepublishing.com |
| C-H Out-of-Plane Bend | 900-690 | uc.edu |
Optical Spectroscopy for Photophysical Property Assessment
Optical spectroscopy techniques are vital for evaluating the photophysical properties of this compound, which are critical for its potential applications in optoelectronic devices.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule upon absorption of light. The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π-π* transitions within the extended conjugated system.
In quinoxaline derivatives, the absorption maxima are influenced by the nature and extent of the substituents. For instance, a series of quinoxaline-based blue emitters showed absorption peaks in the range of 350-400 nm, attributed to n-π* transitions, and shorter wavelength peaks (250-300 nm) from π-π* transitions. scholaris.ca The introduction of styryl groups at the 2 and 3 positions is expected to cause a significant red-shift (bathochromic shift) in the absorption spectrum due to the extension of the π-conjugation. The absorption properties can also be influenced by the solvent polarity. mdpi.com For example, a vinyl benzaldehyde (B42025) capped quinoxaline derivative exhibited a π-π* transition at 250 nm and an n-π* transition at 348 nm. symbiosisonlinepublishing.com
Table 4: UV-Vis Absorption Maxima for Selected Quinoxaline Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Quinoxaline-based blue emitter 1 | THF | 364 | scholaris.ca |
| Quinoxaline-based blue emitter 2 | THF | 371 | scholaris.ca |
| Vinyl benzaldehyde capped quinoxaline | Ethanol (B145695) | 250, 348 | symbiosisonlinepublishing.com |
| 2,3-diphenylquinoxaline | - | 248.50, 347.50 | symbiosisonlinepublishing.com |
Steady-State Photoluminescence (PL) Spectroscopy for Emission Characteristics
Steady-state photoluminescence (PL) spectroscopy is used to investigate the emission properties of a molecule after it has been excited by light. The PL spectrum provides information about the emission wavelength, intensity, and Stokes shift (the difference between the absorption and emission maxima).
Quinoxaline derivatives are known to be fluorescent, and the emission characteristics are highly dependent on the molecular structure and the surrounding environment. For example, a series of quinoxaline-based compounds exhibited blue light emission in THF solution with emission maxima (λem) around 413-425 nm. scholaris.ca The introduction of styryl groups is anticipated to shift the emission to longer wavelengths, potentially into the green or yellow region of the visible spectrum. A vinyl benzaldehyde capped quinoxaline derivative was found to exhibit green emission with a maximum at 454 nm. symbiosisonlinepublishing.com The photoluminescence quantum yield (ΦF), a measure of the efficiency of the emission process, is another important parameter that can be determined from PL studies.
Table 5: Photoluminescence Emission Maxima for Selected Quinoxaline Derivatives
| Compound | Solvent | λem (nm) | Reference |
| Quinoxaline-based blue emitter 1 | THF | 413 | scholaris.ca |
| Quinoxaline-based blue emitter 2 | THF | 425 | scholaris.ca |
| Vinyl benzaldehyde capped quinoxaline | Ethanol | 454 | symbiosisonlinepublishing.com |
| Push-pull quinoxaline derivative 11a | Dichloromethane | 507 | nih.gov |
Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes and Dynamics
Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamic processes that occur in the excited state of fluorescent molecules like this compound. This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information about the lifetimes of the excited states and the rates of various de-excitation processes. iitb.ac.in
The fluorescence lifetime is a characteristic property of a fluorophore and can be influenced by its molecular environment and interactions with other molecules. For instance, the introduction of different functional groups to the quinoxaline core can significantly alter the excited-state dynamics. beilstein-journals.org Studies on related quinoxaline derivatives have shown that the excited-state lifetimes are typically in the nanosecond timescale. researchgate.net
The data obtained from time-resolved fluorescence spectroscopy, often analyzed using time-correlated single photon counting (TCSPC), can reveal processes such as intramolecular charge transfer (ICT), intersystem crossing (ISC), and non-radiative decay. rsc.orgrsc.orghoriba.com For example, in some "push-pull" quinoxaline systems, where electron-donating and electron-accepting moieties are present, time-resolved studies have elucidated the dynamics of the ICT process, which is crucial for applications in nonlinear optics. rsc.org
| Parameter | Description | Typical Values for Quinoxaline Derivatives |
| Excited State Lifetime (τ) | The average time a molecule spends in the excited state before returning to the ground state. | Nanoseconds (ns) researchgate.net |
| Radiative Decay Rate (k_r) | The rate at which the excited state deactivates by emitting a photon. | On the order of 1 x 10⁸ s⁻¹ for some distyryl-extended derivatives rsc.org |
| Non-radiative Decay Rate (k_nr) | The rate of de-excitation through processes other than photon emission, such as internal conversion or vibrational relaxation. | Varies significantly with molecular structure; can be diminished by π-extension rsc.org |
| Intersystem Crossing Rate (k_isc) | The rate of transition from a singlet excited state to a triplet excited state. | Influenced by factors like heavy atom substitution rsc.org |
This table provides a generalized overview based on available data for quinoxaline and related derivatives.
Thermal Photoluminescence Spectroscopy for Temperature-Dependent Emission
Thermal photoluminescence spectroscopy investigates the effect of temperature on the emission properties of a material. This technique is crucial for understanding the thermal stability and performance of materials like this compound in devices where operating temperatures can fluctuate. researchgate.net
Studies on various luminescent materials, including those with quinoxaline-based ligands, have demonstrated that emission intensity often decreases as temperature increases. scielo.briaea.org This phenomenon, known as thermal quenching, can be attributed to the thermal activation of non-radiative decay pathways. By analyzing the temperature-dependent emission spectra, it is possible to determine key parameters such as activation energies for thermal quenching. aps.org
In some quinoxaline derivatives, particularly those designed as thermally activated delayed fluorescence (TADF) emitters, temperature-dependent measurements are essential to confirm the TADF mechanism. d-nb.inforesearchgate.net In these materials, an increase in temperature can lead to an enhanced delayed fluorescence component due to more efficient reverse intersystem crossing from a triplet state to an emissive singlet state.
| Temperature Range | Observed Effect on Emission | Significance |
| Cryogenic to Room Temperature (e.g., 80 K to 300 K) | Emission quantum yields typically decrease with increasing temperature. scielo.briaea.org | Provides insight into the competition between radiative and non-radiative decay pathways. |
| Above Room Temperature | Potential for significant thermal quenching, impacting device efficiency. researchgate.net | Crucial for assessing the operational stability of the material in real-world applications. |
This table summarizes general trends observed in temperature-dependent photoluminescence studies of related compounds.
Structural and Morphological Characterization in Solid and Aggregated States
The performance of this compound in solid-state devices is heavily dependent on its molecular packing and film morphology. A variety of advanced characterization techniques are employed to probe these structural features.
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline material. uhu-ciqso.esyoutube.com By analyzing the diffraction pattern of a single crystal, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions. mdpi.com
For quinoxaline derivatives, SC-XRD studies have been instrumental in correlating molecular structure with observed photophysical properties. acs.org For instance, the planarity of the molecule, the torsion angles between the quinoxaline core and the styryl groups, and the nature of intermolecular stacking (e.g., π-π interactions) can all be elucidated. acs.org This information is vital for understanding structure-property relationships and for the rational design of new materials. brynmawr.edu
| Crystallographic Parameter | Significance for this compound |
| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. mdpi.com |
| Unit Cell Dimensions | Provides the dimensions of the fundamental repeating block of the crystal structure. mdpi.com |
| Bond Lengths & Angles | Confirms the molecular geometry and reveals any strain or distortion. mdpi.com |
| Torsion Angles | Describes the rotational orientation of different parts of the molecule, such as the styryl groups relative to the quinoxaline core. acs.org |
| Intermolecular Interactions | Identifies non-covalent interactions like hydrogen bonds and π-π stacking, which influence crystal packing and solid-state properties. mdpi.com |
This table highlights the key information obtained from SC-XRD analysis.
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample. nist.gov Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, allowing for phase identification by comparison to known patterns. rsc.org
In the context of this compound, PXRD is valuable for confirming the crystalline nature of a synthesized powder, assessing its purity, and studying phase transitions. acs.orgresearchgate.net The positions and intensities of the diffraction peaks provide information about the crystal lattice parameters.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. afmworkshop.com It is particularly useful for characterizing the morphology of thin films of organic semiconductors like this compound, which is critical for device performance. nih.gov
AFM can reveal details about surface roughness, grain size, and the presence of domains or defects in a film. beilstein-journals.org This information is crucial because the morphology of the active layer in an organic electronic device can significantly impact charge transport and device efficiency. For example, a smooth, uniform film is often desirable for efficient charge injection and transport. bilkent.edu.tr
Two-dimensional wide-angle X-ray diffraction (2D-WAXD) is a powerful technique for investigating the molecular packing and orientation in thin films and fibers. harvard.edu By providing a 2D diffraction pattern, it offers more information than a conventional 1D PXRD scan, especially for samples with preferred orientation. nih.govresearchgate.net
For thin films of this compound, 2D-WAXD can reveal how the molecules are arranged relative to the substrate. mdpi.com For instance, it can distinguish between "edge-on" and "face-on" orientations of the planar quinoxaline core, which has significant implications for charge transport in devices like organic field-effect transistors. The analysis of the diffraction patterns can also provide information about the degree of crystallinity and the orientation distribution of the crystallites. researchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Film Morphology
Electrochemical Characterization for Energy Level Profiling
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of chemical species. For compounds such as this compound, CV provides critical data on their oxidation and reduction potentials. In a typical CV experiment, the compound is dissolved in a suitable solvent containing a supporting electrolyte, and the potential is swept linearly between two limits while the resulting current is measured. rsc.org The potential at which the compound is oxidized (loses an electron) and reduced (gains an electron) can be precisely determined from the resulting voltammogram.
The first oxidation and reduction potentials are particularly significant as they correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. These experimental values can be used to estimate the absolute energy levels of these frontier orbitals. The onset potentials of the oxidation (Eox) and reduction (Ered) processes are often used in empirical equations to calculate the HOMO and LUMO energy levels. rsc.org A common set of equations, when referenced against the ferrocene/ferrocenium (Fc/Fc⁺) couple, is:
EHOMO = -[Eox(onset) - E1/2(Fc/Fc⁺) + 4.8] eV
ELUMO = -[Ered(onset) - E1/2(Fc/Fc⁺) + 4.8] eV
Alternatively, when using a saturated calomel (B162337) electrode (SCE), the formulas can be adapted. rsc.org
While specific, comprehensive CV data for this compound is not broadly published, analysis of structurally similar quinoxaline derivatives provides valuable insight into the expected electrochemical behavior. For instance, studies on various push-pull quinoxaline derivatives show that the electron-withdrawing nature of the quinoxaline core, combined with the electronic character of its substituents, dictates the redox potentials. mdpi.comresearchgate.net The styryl groups in this compound extend the π-conjugation of the system, which is expected to influence the HOMO and LUMO energy levels and, consequently, the electrochemical and optical band gap. Research on related 2,3-diphenylquinoxaline shows a reversible first reduction wave, indicating the formation of a stable radical anion. nih.gov
Below is a table of electrochemical data for representative quinoxaline derivatives, illustrating the typical range of values obtained through Cyclic Voltammetry.
| Compound/Derivative | Oxidation Potential (E_ox) vs. Fc/Fc⁺ (V) | Reduction Potential (E_red) vs. Fc/Fc⁺ (V) | Estimated HOMO (eV) | Estimated LUMO (eV) | Source |
| Quinoxaline Core (Unsubstituted) | ~1.9 (calculated) | -2.04 (measured) | -6.7 (calculated) | -2.76 (measured) | escholarship.orgrsc.org |
| 2,3-Diphenylquinoxaline | Not Reported | -2.18 | Not Reported | -2.62 | nih.gov |
| Quinoxaline Derivative 11a | 1.10 (irreversible) | -1.94 | -5.90 | -2.86 | mdpi.comresearchgate.net |
| Quinoxaline Derivative 11b | 1.12 (irreversible) | -1.97 | -5.92 | -2.83 | mdpi.comresearchgate.net |
| Note: The values for HOMO and LUMO levels are estimated based on the reported redox potentials and may vary depending on the specific reference electrode and calculation formula used in the original study. Data for derivatives 11a and 11b were measured in DCM with Bu₄NPF₆ electrolyte. mdpi.comresearchgate.net |
Advanced Techniques for Elucidating Photoinduced Processes
Understanding the behavior of this compound upon exposure to light is crucial for its application in areas like photocatalysis or as a fluorescent probe. Photoexcitation can trigger a series of complex events, including energy transfer, electron transfer, and the formation of transient reactive species such as radicals. Advanced spectroscopic techniques are required to detect and characterize these short-lived intermediates.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons, such as free radicals. globalresearchonline.netunipg.it However, many radical intermediates involved in photoinduced processes are highly reactive and have very short lifetimes, making their direct detection challenging.
The EPR spin trapping technique overcomes this limitation. It involves the use of a "spin trap" molecule, which is a diamagnetic compound that reacts rapidly with the transient radical to form a much more stable and persistent paramagnetic species, known as a spin adduct. mdpi.com This long-lived spin adduct accumulates to a concentration detectable by EPR, and its characteristic EPR spectrum provides information about the structure of the original, short-lived radical. mdpi.com
For a compound like this compound, photoexcitation, particularly with UVA light, could lead to the formation of radical ions or the generation of reactive oxygen species (ROS) if molecular oxygen is present. Research on fused-ring quinoxaline derivatives has successfully employed EPR spin trapping to monitor the in-situ generation of reactive intermediates upon irradiation. researchgate.net In these studies, the formation of superoxide (B77818) radical anions (O₂⁻) and other carbon-centered radical intermediates was confirmed, elucidating the photoinduced reaction pathways. researchgate.net
Applying this technique to this compound would involve irradiating a solution of the compound in the presence of a spin trap (e.g., DMPO, PBN) and monitoring the formation of radical adducts. The resulting hyperfine splitting constants (HFS) of the EPR signal can be used to identify the trapped radical. This approach would be instrumental in:
Identifying primary photoproducts: Determining whether the excited state of this compound leads to the formation of a radical cation or anion.
Characterizing secondary radicals: Detecting any subsequent radicals formed, such as those resulting from interactions with the solvent or other molecules.
Elucidating reaction mechanisms: Providing direct evidence for the involvement of specific radical species in photo-degradation or photocatalytic cycles.
The table below lists common spin traps and the typical hyperfine splitting constants for adducts of radicals that could plausibly be generated from this compound under photo-irradiation.
| Spin Trap | Trapped Radical | Typical Hyperfine Splitting Constants (HFS) |
| DMPO (5,5-dimethyl-1-pyrroline N-oxide) | Superoxide Radical (O₂⁻) | a_N ≈ 14.2 G, a_H^β ≈ 11.3 G, a_H^γ ≈ 1.25 G |
| DMPO (5,5-dimethyl-1-pyrroline N-oxide) | Hydroxyl Radical (•OH) | a_N = a_H^β ≈ 14.9 G |
| PBN (α-phenyl-N-tert-butylnitrone) | Carbon-Centered Radical (R•) | a_N ≈ 14.5 G, a_H^β ≈ 2.9 - 5.5 G |
| PBN (α-phenyl-N-tert-butylnitrone) | Silyl Radical (Si•) | a_N ≈ 15.2 G, a_H ≈ 5.5 G |
| Note: Hyperfine splitting constants (HFS) are sensitive to the solvent and temperature. The values presented are representative examples from the literature. mdpi.com |
Theoretical and Computational Chemistry Approaches to 2,3 Distyryl Quinoxaline
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are indispensable for understanding the intrinsic electronic properties of molecules like 2,3-distyryl-quinoxaline. These ab initio approaches solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy levels.
Density Functional Theory (DFT) for Ground State Geometries, Electronic Charge Distribution, and Frontier Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground-state properties of medium to large-sized molecules. By approximating the many-electron problem in terms of the electron density, DFT offers a balance between computational cost and accuracy.
For this compound, DFT calculations are crucial for determining its most stable three-dimensional structure. The planarity of the molecule, including the dihedral angles between the quinoxaline (B1680401) core and the styryl substituents, is a key determinant of the extent of π-conjugation and, consequently, the electronic properties. While specific DFT studies on this compound are not abundant in the literature, extensive research on the closely related 2,3-diphenylquinoxaline (B159395) provides valuable insights. mdpi.comresearchgate.netd-nb.info DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p) or cc-pVDZ, can predict bond lengths, bond angles, and dihedral angles with high precision. mdpi.comnih.gov
The electronic charge distribution, visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. nih.gov In quinoxaline derivatives, the nitrogen atoms of the quinoxaline ring create an electron-deficient (acceptor) core, while the styryl groups act as electron-donating moieties. This donor-acceptor character is fundamental to the molecule's potential applications in optoelectronics.
A critical aspect of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a key parameter that provides a theoretical estimate of the lowest excitation energy and the chemical stability of the molecule. scielo.org.mx For quinoxaline-based materials, the HOMO is typically localized on the electron-donating parts of the molecule, whereas the LUMO is centered on the electron-accepting quinoxaline core. d-nb.infofrontiersin.org This spatial separation of the frontier orbitals is indicative of an intramolecular charge transfer (ICT) character upon excitation. frontiersin.org
Table 1: Representative DFT-Calculated Electronic Properties of Quinoxaline Derivatives
| Compound/Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Quinoxaline-IDT Polymer (PQ1) | B3LYP/def2-SVP | -5.24 | -2.20 | 3.04 | frontiersin.org |
| 2,3-diphenylquinoxaline derivative (6) | B3LYP/cc-pVDZ | -5.60 | -3.04 | 2.56 | d-nb.info |
| 2,3-diphenylquinoxaline derivative (7) | B3LYP/cc-pVDZ | -5.83 | -3.16 | 2.67 | d-nb.info |
| Generic Quinoxaline Dye (Q1) | B3LYP/6-311G(d,p) | -5.68 | -2.13 | 3.55 | nih.gov |
This table presents data for quinoxaline derivatives as a proxy for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties, Absorption, and Emission Spectra Simulation
While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states. wu.ac.th This method is essential for understanding the optical properties of this compound, as it allows for the simulation of UV-Visible absorption and emission spectra.
TD-DFT calculations can predict the energies of electronic transitions, their corresponding oscillator strengths (a measure of the transition probability), and the nature of the excitations (e.g., π-π* or n-π* transitions). wu.ac.thscm.com For conjugated systems like this compound, the lowest energy absorption band typically corresponds to the HOMO-LUMO transition and possesses significant π-π* character. The simulated spectra can be compared with experimental data to validate the computational methodology and to assign the observed spectral features to specific electronic transitions.
The choice of functional is particularly critical in TD-DFT calculations, especially for molecules with charge-transfer characteristics. Functionals like CAM-B3LYP and other range-separated hybrids often provide more accurate descriptions of excited states compared to standard hybrid functionals. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also important for simulating spectra in solution, as the solvent can significantly influence the excited state energies. wu.ac.th
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical methods are powerful for studying the properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules and their interactions in a larger system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of the atomic coordinates.
For this compound, MD simulations can be used to explore its conformational landscape. The styryl groups can rotate around the single bonds connecting them to the quinoxaline core, leading to different conformers. MD simulations can reveal the relative energies of these conformers and the energy barriers for rotation, providing insights into the molecule's flexibility.
Furthermore, MD simulations are invaluable for studying intermolecular interactions in the condensed phase (e.g., in a crystal or an amorphous film). These simulations can predict how molecules of this compound pack together, which is crucial for understanding charge transport in organic electronic devices. The simulations can reveal the nature and strength of intermolecular interactions, such as π-π stacking, which are critical for efficient charge hopping between adjacent molecules. While specific MD studies on this compound are scarce, research on other quinoxaline derivatives has demonstrated the utility of this approach for understanding their behavior in biological and material science contexts. nih.gov
Computational Prediction of Optoelectronic Parameters and Device Performance Indicators
Computational chemistry can go beyond fundamental properties to predict parameters that are directly relevant to the performance of optoelectronic devices. For materials used in organic electronics, key parameters include the ionization potential (IP), electron affinity (EA), and reorganization energies for both hole (λh) and electron (λe) transport.
The IP and EA, which can be estimated from the HOMO and LUMO energies, respectively, are crucial for determining how well a material's energy levels align with those of other materials in a device, such as electrodes or other organic layers. Efficient charge injection and extraction depend on minimizing the energy barriers at these interfaces.
The reorganization energy is a measure of the geometric relaxation energy required when a molecule changes its charge state (from neutral to charged or vice versa). A lower reorganization energy generally leads to a higher charge carrier mobility. DFT calculations can be used to compute the reorganization energies by optimizing the geometries of the molecule in both its neutral and charged states.
Table 2: Computationally Predicted Optoelectronic Parameters for Quinoxaline-Based Dyes
| Dye | ΔGinject (eV) | LHE | λtotal (eV) | Voc (eV) | Source |
| Quinoxaline Dye Q1 | -1.99 | 0.94 | 0.44 | 1.13 | nih.gov |
| Quinoxaline Dye Q5 | -1.57 | 0.94 | 0.38 | 0.71 | nih.gov |
| Quinoxaline Dye Q10 | -1.82 | 0.94 | 0.42 | 0.96 | nih.gov |
| Quinoxaline Dye Q15 | -1.59 | 0.94 | 0.37 | 0.73 | nih.gov |
Note: ΔGinject is the injection driving force, LHE is the light-harvesting efficiency, λtotal is the total reorganization energy, and Voc is the open-circuit photovoltage. Data is for various quinoxaline derivatives used in dye-sensitized solar cells. nih.gov
Development of Structure-Property Relationship Models from Computational Data
One of the most powerful applications of computational chemistry is in the development of structure-property relationship models. By systematically modifying the structure of a parent molecule like this compound (e.g., by adding different substituent groups to the styryl rings or the quinoxaline core) and calculating the properties of each derivative, a dataset can be generated that links specific structural features to desired electronic or optical properties.
These datasets can be used to build Quantitative Structure-Property Relationship (QSPR) models. QSPR models use statistical methods to establish a mathematical relationship between a set of molecular descriptors (numerical representations of molecular structure) and a particular property. These models can then be used to predict the properties of new, yet-to-be-synthesized molecules, thereby accelerating the discovery of new materials with optimized performance. For instance, computational screening of various donor and acceptor moieties on a quinoxaline scaffold can help identify candidates with optimal HOMO-LUMO levels for specific photovoltaic applications. nih.gov
Structure Property Relationships in 2,3 Distyryl Quinoxaline Frameworks
Influence of Substituent Position and Electronic Nature on Photophysical Properties
The strategic placement and electronic character of substituents, particularly on the terminal phenyl rings of the styryl arms, provide a powerful tool for tuning the photophysical properties of 2,3-distyryl-quinoxaline derivatives. The interaction between the electron-donating substituents and the electron-accepting quinoxaline (B1680401) core dictates the molecule's electronic transitions and de-excitation pathways. beilstein-journals.orgacs.org
Upon photoexcitation, molecules with a push-pull architecture can exhibit Intramolecular Charge Transfer (ICT), where electron density is transferred from the donor moiety to the acceptor moiety. ossila.com In the this compound framework, an electron moves from the terminal aryl groups of the styryl arms to the central quinoxaline ring. The efficiency and character of this ICT are heavily dependent on the electronic nature of the substituents on the styryl arms and the polarity of the surrounding environment. researchgate.netnih.gov
The strength of the ICT can be observed through solvatochromism—the change in the color of a substance when it is dissolved in different solvents. Quinoxaline derivatives often exhibit significant solvatochromic shifts, particularly in their fluorescence spectra. researchgate.netmdpi.com In polar solvents, the charge-separated excited state is stabilized, leading to a more significant red shift in the emission wavelength compared to nonpolar solvents. This large change in dipole moment between the ground and excited states is a hallmark of an ICT process. By strengthening the electron-donating capacity of the substituents, the magnitude of the charge transfer increases, which can lead to even more pronounced solvatochromic effects. mdpi.comnih.gov
The absorption (λ_abs_) and emission (λ_em_) wavelengths of this compound derivatives are directly correlated with the energy gap between the ground state and the excited state. Introducing electron-donating groups (EDGs) onto the styryl arms leads to a bathochromic (red) shift in both absorption and emission spectra. acs.org Conversely, attaching electron-withdrawing groups (EWGs) typically results in a hypsochromic (blue) shift or less pronounced red shift compared to an unsubstituted molecule.
The fluorescence quantum yield (Φ_f_), which measures the efficiency of the emission process, is also highly sensitive to substituent effects. While enhancing the D-A character can increase the probability of radiative decay, it can also open up competing non-radiative decay pathways. acs.org For instance, strong electron-donating groups can promote rotational motion in the excited state, leading to the formation of dark states (non-emissive) and thus quenching the fluorescence, resulting in a lower quantum yield. acs.orgrsc.org In contrast, moderately electron-withdrawing groups have been observed in analogous systems to sometimes increase the fluorescence quantum yield by suppressing these non-radiative pathways. acs.org
Table 1: Photophysical Properties of Analagous V-Shaped Quinoxaline Derivatives in Dichloromethane (DCM)
| Compound ID | Donor Group (D) | λ_abs (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f_) | Reference |
| 11a | N,N-diphenylamino | 409 | 524 | 4890 | 0.02 | mdpi.com |
| 11b | 9H-carbazole | 382 | 592 | 9270 | 0.04 | mdpi.com |
Note: Data is for V-shaped 2-(biphenyl)-quinoxaline derivatives, which serve as close structural and electronic analogs to demonstrate the principles of substituent effects on the quinoxaline core. The large Stokes shift for 11b is indicative of a significant geometric rearrangement in the excited state, such as the formation of a TICT state.
The observed shifts in absorption spectra can be explained by the influence of substituents on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov In the this compound system, the HOMO is typically distributed over the electron-rich styryl arms, while the LUMO is primarily located on the electron-deficient quinoxaline core. scholaris.ca
Electron-Donating Groups (EDGs): Substituents like amino (-NR₂) or methoxy (B1213986) (-OCH₃) groups on the styryl arms increase the electron density of the donor part. This raises the energy of the HOMO while having a smaller effect on the LUMO. The net result is a decrease in the HOMO-LUMO energy gap, which corresponds to the absorption of lower-energy (longer wavelength) light, causing a red shift. mdpi.com
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups have the opposite effect. They lower the energy of the LUMO, which can also narrow the HOMO-LUMO gap. beilstein-journals.org The precise effect depends on the relative stabilization of the orbitals.
By carefully selecting EDGs and EWGs, the energy levels can be precisely controlled, allowing for the rational design of molecules that absorb and emit light in specific regions of the electromagnetic spectrum, from the visible to the near-infrared. nih.govnih.gov
Tuning of Absorption and Emission Wavelengths and Quantum Yields
Geometric Conformation and π-Conjugation Effects on Optical Behavior
The three-dimensional shape of this compound molecules plays a paramount role in their optical properties. The degree of π-conjugation, which is essential for efficient charge transfer and light absorption, is intimately linked to the planarity of the molecule.
Ideally, for maximum π-conjugation, the entire D-π-A-π-D system would be planar. However, steric hindrance between the styryl groups and the quinoxaline core, as well as within the styryl arms themselves, can force parts of the molecule to rotate out of plane. This rotation is defined by torsional (dihedral) angles. As these angles increase, the overlap between adjacent p-orbitals decreases, disrupting π-conjugation and often leading to a blue shift in absorption. ntu.edu.tw
A particularly important phenomenon in flexible push-pull molecules is the formation of Twisted Intramolecular Charge Transfer (TICT) states. ossila.comrsc.org Following initial excitation to a planar or near-planar locally excited (LE) state, the molecule can undergo rapid rotation around the single bonds connecting the donor and acceptor moieties. This twisting leads to a new, lower-energy excited state with a perpendicular geometry and almost complete charge separation. nih.gov
The formation of a TICT state has several key consequences:
Large Stokes Shifts: Emission from a relaxed TICT state back to the ground state is of significantly lower energy than the initial absorption, resulting in an unusually large separation between the absorption and emission maxima (a large Stokes shift). researchgate.netmdpi.com This is a characteristic feature of molecules exhibiting TICT.
Dual Fluorescence: In some cases, emission can be observed from both the initial LE state and the relaxed TICT state, resulting in two distinct fluorescence bands. The relative intensity of these bands is highly dependent on solvent polarity, as polar solvents stabilize the highly polar TICT state. mdpi.com
Fluorescence Quenching: The TICT state can also act as a non-radiative decay channel. If the energy barrier to twisting is low, the molecule may preferentially relax to the ground state without emitting a photon, leading to low fluorescence quantum yields, especially in polar solvents that promote TICT formation. acs.orgnih.gov
The symmetry of the this compound molecule influences its optical properties. In a symmetrically substituted molecule (D-π-A-π-D), where the substituents on both styryl arms are identical, the transition dipole moment has a defined orientation relative to the molecular axes. This can lead to polarized light absorption and emission, a property known as optical anisotropy.
Introducing different substituents on the two styryl arms creates an asymmetrical molecule (D₁-π-A-π-D₂). This asymmetry can lead to more complex photophysical behavior. For instance, the charge transfer may become directional, preferentially involving one donor arm over the other. This can alter the selection rules for electronic transitions and provide an additional handle for fine-tuning the absorption and emission properties. acs.org The breakdown of symmetry can also influence how the molecules pack in the solid state, which in turn affects the bulk material's optical and electronic properties. acs.org
Planarity, Torsional Angles, and Twisted Intramolecular Charge Transfer (TICT) States
Supramolecular Interactions and Aggregation-Induced Phenomena in this compound Frameworks
The photophysical and electronic characteristics of this compound and its derivatives in the solid state are profoundly influenced by non-covalent supramolecular interactions. These forces dictate the arrangement of molecules in the crystalline or aggregated state, a phenomenon known as molecular packing. This arrangement, in turn, governs key properties such as solid-state emission efficiency and charge transport capabilities, which are critical for optoelectronic applications. Phenomena like aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) are direct consequences of these intermolecular interactions, transforming molecules that are weakly emissive in solution into highly luminescent materials in the solid state.
Role of π-π Stacking and Hydrogen Bonding in Solid-State Emission
In the condensed phase, the spatial organization of this compound frameworks is largely governed by a combination of π-π stacking and hydrogen bonding. These interactions are fundamental in determining the solid-state luminescence properties.
Hydrogen Bonding: While the parent this compound molecule lacks classical hydrogen bond donors, the introduction of suitable functional groups onto the styryl or quinoxaline moieties can introduce this highly directional interaction. Even in the absence of strong O-H or N-H donors, weaker C-H···N and C-H···O hydrogen bonds play a crucial role in stabilizing the crystal lattice. These interactions help to lock the molecular conformation and restrict intermolecular motion, which is beneficial for enhancing solid-state emission. researchgate.net
In various substituted quinoxaline systems, C-H···N hydrogen bonds have been shown to connect molecules into distinct supramolecular architectures, such as chains or discrete pairs. nih.govnih.gov The introduction of hydrogen-bonding-capable groups, such as in 1,4-dihydropyrazino[2,3-b]quinoxaline-2,3-diones, can lead to highly ordered, pairwise hydrogen bonding in the solid state. beilstein-journals.orgbeilstein-journals.org This directional bonding, in synergy with π-stacking, can enforce specific packing motifs like the herringbone arrangement, which is known to be advantageous for optoelectronic applications by balancing emissive properties and charge transport. beilstein-journals.orgbeilstein-journals.org Studies on dinitrate salts of 2,2'-(quinoxaline-2,3-diyl)dipyridine have highlighted the role of strong N-H···O hydrogen bonds in connecting cations and anions, further illustrating the importance of these interactions in building robust supramolecular structures. osti.gov The interplay between π-π stacking and hydrogen bonding is therefore a key strategy in the molecular engineering of highly emissive solid-state materials based on the quinoxaline framework. nih.gov
Mechanisms of Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE)
Many luminophores that are highly fluorescent in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state or in concentrated solutions. However, a class of molecules, including many this compound derivatives, exhibit the opposite behavior: they are weakly emissive in solution but become highly luminescent upon aggregation. This phenomenon is known as Aggregation-Induced Emission (AIE). acs.org A related effect, Aggregation-Induced Emission Enhancement (AIEE), describes a significant amplification of fluorescence from an already emissive molecule upon aggregation. rsc.org
The primary mechanism underlying both AIE and AIEE is the Restriction of Intramolecular Motion (RIM) . acs.org In dilute solutions, the constituent parts of the molecule, such as the styryl wings relative to the central quinoxaline core, can undergo low-frequency rotational and vibrational motions. These motions provide efficient non-radiative pathways for the excited state to decay back to the ground state without emitting a photon. pku.edu.cnresearchgate.net
When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically constrained by neighboring molecules and intermolecular interactions like π-π stacking and hydrogen bonding. rsc.org This "locking" of the molecular conformation blocks the non-radiative decay channels. pku.edu.cn As a result, the excited state is forced to decay through the radiative pathway, leading to a dramatic increase in fluorescence quantum yield. pku.edu.cnresearchgate.netntu.edu.sg
For some quinoxaline derivatives, the AIE effect is linked to the formation of a twisted intramolecular charge transfer (TICT) excited state in solution. acs.orgnih.gov In the aggregated state, the restriction of molecular motion can inhibit the formation of this TICT state, leading to emission from a more localized and highly emissive excited state. acs.org The enhancement of emission in the aggregated phase is often supported by multiple intermolecular interactions (e.g., C–H⋯π and π–π stacking) that increase molecular rigidity and promote the radiative intramolecular charge-transfer (ICT) characteristics. rsc.org
The table below summarizes the photophysical properties of some AIE-active quinoxaline derivatives, illustrating the significant enhancement in emission from solution to the solid/aggregated state.
| Compound/System | Emission λ (Solution) | Emission λ (Solid/Aggregate) | Key Feature |
| Quinoxaline Derivative 1 | ~435 nm | ~460 nm | Red-shift of ~25 nm in solid state. scholaris.ca |
| Quinoxaline Derivative 2 | ~432 nm | ~461 nm | Red-shift of ~29 nm in solid state. scholaris.ca |
| Quinoxaline Derivative 3 | ~448 nm | ~458 nm | Smaller red-shift (~10 nm) for di-substituted vs. mono-substituted compounds. scholaris.ca |
| Quinoxaline-based Push-Pull System | Green-Yellow Emission (low QY) | Intense Solid-State Emission | Exhibits AIE and large Stokes shifts. nih.gov |
| Quinoline-based Zn(II) Complex | Weak Luminescence | Strong Emission in Nano-aggregates | Demonstrates significant AIEE. rsc.org |
This table is illustrative, based on data for various quinoxaline and related derivatives exhibiting AIE/AIEE phenomena. QY = Quantum Yield.
Controlling Molecular Packing for Optimized Optoelectronic Performance
The performance of organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), is critically dependent on the molecular packing of the active materials in the solid state. nih.gov For this compound frameworks, controlling this packing is essential to maximize luminescence efficiency and facilitate effective charge transport. Rational molecular design provides a powerful toolkit to manipulate supramolecular interactions and, consequently, the final solid-state architecture.
Strategies to control molecular packing include:
Functional Group Substitution: Introducing specific substituents at various positions on the this compound scaffold can steer intermolecular interactions. For example, bulky groups can be used to inhibit excessive π-π stacking, preventing ACQ and promoting AIE. scholaris.ca Conversely, introducing hydrogen-bonding moieties can enforce highly ordered, crystalline structures with predictable packing motifs. beilstein-journals.orgbeilstein-journals.org Research on related quinoxaline-phosphine oxide small molecules has shown that modifying substituents can alter dipole moments, which in turn influences crystallinity and electron injection/transport properties in OLEDs. researchgate.net
Enforcing Specific Packing Motifs: Different packing arrangements have distinct advantages. A herringbone packing motif, often promoted by hydrogen bonding, is desirable as it can support efficient charge transport while minimizing the excitonic coupling that leads to emission quenching. beilstein-journals.orgbeilstein-journals.org A slipped-stack arrangement can also be beneficial, allowing for sufficient π-orbital overlap for charge transport without inducing strong quenching, unlike a direct co-facial (H-aggregate) arrangement.
Balancing Intermolecular Interactions: The key is to achieve a balance. The interactions must be strong enough to restrict intramolecular motions to enhance solid-state emission (AIE/AIEE), but not so strong that they lead to excessive electronic coupling and quenching. nih.gov For example, converting weakly hydrogen-bonding dicyanopyrazinoquinoxalines into derivatives capable of strong, pairwise hydrogen bonding has been shown to enhance crystallinity and thermal stability while promoting a favorable herringbone packing arrangement. beilstein-journals.orgbeilstein-journals.org This demonstrates a clear strategy for tuning bulk properties through molecular-level control of supramolecular forces.
By systematically modifying the molecular structure of this compound, researchers can fine-tune the intermolecular forces, control the solid-state packing, and ultimately optimize the material's performance for specific optoelectronic applications, from highly efficient blue emitters in OLEDs to active components in sensors. nih.govscholaris.ca
Advanced Applications of 2,3 Distyryl Quinoxaline in Optoelectronics and Sensing
Applications in Organic Photovoltaic (OPV) Devices
The development of efficient organic materials is crucial for advancing OPV technology. Quinoxaline (B1680401) derivatives, including those based on the 2,3-distyrylquinoxaline framework, have emerged as highly promising candidates for various functions within OPV devices due to their excellent electron-accepting nature, structural versatility, and tunable energy levels. beilstein-journals.orgresearchgate.neteuropa.eu
Function as Electron Transporting Materials (ETMs)
In OPV devices, electron transporting materials (ETMs) are essential for efficiently collecting electrons from the active layer and transporting them to the cathode. The performance of an ETM is largely dependent on its Lowest Unoccupied Molecular Orbital (LUMO) energy level, which should align well with the active layer components to ensure efficient electron extraction. ossila.comsigmaaldrich.com Quinoxaline-based molecules are recognized as attractive ETMs. beilstein-journals.orgresearchgate.net Their electron-deficient nature facilitates electron transport, and their properties can be systematically modified. For instance, the introduction of electron-withdrawing groups can lower the LUMO energy level, enhancing the electron-accepting capability and improving intermolecular interactions, which are crucial for efficient charge transport. beilstein-journals.org
Role as Non-Fullerene Acceptors (NFAs) in Bulk Heterojunction Solar Cells
Bulk heterojunction (BHJ) solar cells are the most common architecture for OPVs, where an electron donor and an electron acceptor are blended together to form the active layer. mdpi.comuq.edu.au For years, fullerene derivatives were the standard acceptors. However, their limitations, such as weak absorption in the visible spectrum, have driven the development of non-fullerene acceptors (NFAs). researchgate.netoaes.cc
Quinoxaline-based NFAs have demonstrated significant potential for achieving high-performance OPV devices. rsc.orgrsc.org These molecules, often built on an A-DA’D-A (Acceptor-Donor-Acceptor’-Donor-Acceptor) framework, can have their optoelectronic properties and intermolecular packing behaviors fine-tuned by modifying the quinoxaline core. researchgate.netrsc.org This tuning allows for a better balance between the open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF), which are the key parameters determining the power conversion efficiency (PCE) of a solar cell. rsc.orgrsc.org
Research has shown that modifying the quinoxaline core, for example through halogenation or by altering side chains, can lead to optimized film morphology, suppressed charge recombination, and enhanced charge transport, ultimately boosting device efficiency. acs.orgx-mol.com For instance, a series of quinoxaline-based NFAs, when blended with the polymer donor PM6, have achieved PCEs ranging from 10.11% to as high as 18.67% through systematic structural modifications. acs.orgx-mol.com
Table 1: Performance of OPVs based on various Quinoxaline (Qx) derivative NFAs
| Acceptor | Donor | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
|---|---|---|---|---|---|---|
| BQ-2FBr | PM6 | 0.944 | 18.61 | 57.56 | 10.11 | acs.org |
| BQ-2Cl-FBr | PM6 | 0.928 | 20.96 | 59.29 | 11.54 | acs.org |
| Qx-BO-3 | PM6 | 0.88 | 26.21 | 73.8 | 17.03 | rsc.org |
| AQx-1 | PM6 | 0.96 | 21.36 | 65.0 | 13.31 | rsc.org |
| AQx-2 | PM6 | 0.94 | 24.23 | 73.0 | 16.64 | rsc.org |
| p-2FQx-Se-F | PM6 | - | - | - | 18.67 | x-mol.com |
| BTIC-4F | PBDB-T | 0.79 | 16.92 | 64.0 | 8.53 | acs.org |
| PTIC-4F | PBDB-T | 0.83 | 20.35 | 66.0 | 11.24 | acs.org |
Active Layer Components for Charge Generation and Separation
The primary function of the active layer in an OPV is to absorb light to create excitons (bound electron-hole pairs) and then efficiently separate these excitons into free charge carriers. mdpi.comrsc.org The interface between the donor and acceptor materials in a BHJ is where this crucial charge separation occurs. rsc.org
Quinoxaline-based NFAs contribute significantly to this process. Their tunable LUMO levels ensure a sufficient energy offset with the donor material's Highest Occupied Molecular Orbital (HOMO), providing the driving force for exciton (B1674681) dissociation. rsc.orgacs.org Furthermore, the molecular structure of these acceptors influences the nanoscale morphology of the blend film. A well-ordered, interpenetrating network of donor and acceptor domains is essential for both efficient exciton harvesting at the interface and effective transport of the separated charges to their respective electrodes. uq.edu.auresearchgate.netnih.gov Studies on quinoxaline acceptors have demonstrated that modifications to the central core or terminal groups can improve molecular packing and crystallinity, leading to more efficient charge generation and reduced recombination losses. researchgate.netrsc.org
Contributions to Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials are needed that can efficiently convert electrical energy into light. mdpi.com Quinoxaline derivatives, including those with distyryl substitutions, have been investigated as fluorescent emitters due to their favorable optical properties. researchgate.net More recently, their electron-accepting nature has made them key components in the development of advanced emitters that utilize Thermally Activated Delayed Fluorescence (TADF).
Development of Highly Efficient Emitters, including Thermally Activated Delayed Fluorescence (TADF) Systems
In conventional fluorescent OLEDs, only 25% of the electrically generated excitons (singlets) can emit light, limiting the maximum internal quantum efficiency (IQE). The remaining 75% (triplets) are wasted. TADF is a mechanism that allows for the harvesting of these triplet excitons. beilstein-journals.orgnih.gov This is achieved in molecules with a very small energy gap (ΔEST) between their lowest singlet (S1) and triplet (T1) excited states. nih.gov This small gap allows the triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). rsc.org
The design of TADF molecules often involves linking an electron-donating unit to an electron-accepting unit. nih.gov The electron-deficient quinoxaline core is an excellent acceptor for this purpose. When combined with suitable donor groups like dimethylacridine (DMAC) or phenoxazine (B87303) (PXZ), the resulting molecules exhibit a spatial separation of their HOMO (on the donor) and LUMO (on the quinoxaline acceptor), which minimizes the ΔEST and facilitates the TADF process. rsc.orgrsc.orgnih.gov
Researchers have successfully synthesized numerous quinoxaline-based TADF emitters that produce light ranging from green to red. rsc.orgnih.gov OLEDs fabricated with these materials have demonstrated high external quantum efficiencies (EQEs), with some devices reaching over 22%. rsc.orgnih.gov These results highlight the significant potential of quinoxaline derivatives in creating the next generation of highly efficient and stable OLEDs. rsc.orgacs.orgacs.org
Table 2: Performance of OLEDs based on Quinoxaline (Qx) derivative TADF emitters
| Emitter | Emission Peak (nm) | Max. EQE (%) | Max. Luminance (cd/m²) | Reference |
|---|---|---|---|---|
| DMAC-QCN | 545 (Yellow) | 17.3 | - | rsc.org |
| PXZ-QCN | 604 (Red) | 15.6 | - | rsc.org |
| DMAC-TTPZ | - | 15.3 | 36,480 | rsc.org |
| PXZ-TTPZ | - | - | - | rsc.org |
| PTZ-TTPZ | - | - | - | rsc.org |
| DBQ-3DMAC | Green | 22.4 | - | nih.gov |
| DBQ-3PXZ | Orange | 14.1 | - | nih.gov |
| Acenaphtho[1,2-b] Qx Isomer | - | 11.6 | 28,000 | acs.org |
| 67dMeOTPA-FQ | 536 (Green-Orange) | 8.7 | 104,215 | acs.org |
Utilization in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that relies on a sensitizing dye adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.govscispace.com The dye absorbs sunlight, and the excited electron is injected into the conduction band of the TiO2, initiating the current generation process. d-nb.info
The structural versatility and electron-withdrawing ability of the quinoxaline scaffold have made it a valuable component in the design of organic dyes for DSSCs. mdpi.comresearchgate.net In many high-performance dyes, the quinoxaline unit is incorporated as part of the π-conjugated bridge that links an electron-donating group to an electron-accepting/anchoring group (a D-π-A structure). rsc.orgnih.gov This configuration facilitates efficient intramolecular charge transfer (ICT) upon light absorption, which is critical for effective electron injection into the TiO2. mdpi.com
Studies have shown that quinoxaline-based dyes can achieve broad light absorption and high incident photon-to-current conversion efficiencies (IPCE), which is the ratio of collected electrons to incident photons. rsc.orgacs.org For example, a sensitizer (B1316253) featuring a quinoxaline-fused tetrathiafulvalene (B1198394) donor achieved a PCE of 6.47% with a JSC of 13.76 mA cm−2. rsc.org By carefully engineering the molecular structure, such as incorporating spiro-fluorene moieties to prevent dye aggregation on the TiO2 surface, researchers have further improved device performance, reaching efficiencies over 5%. nih.gov These findings confirm that quinoxaline-based dyes are highly promising for the development of efficient and stable DSSCs.
Table 3: Performance of DSSCs using Quinoxaline (Qx) based dyes
| Dye | VOC (mV) | JSC (mA/cm²) | FF | PCE (%) | Reference |
|---|---|---|---|---|---|
| Quinoxaline-fused TTF | 617 | 13.76 | 0.75 | 6.47 | rsc.org |
| QL3 | - | - | - | 7.14 | researchgate.net |
| A10 | - | 18.81 | - | 8.54 | acs.org |
| FHD4-1 | 720 | 10.44 | - | 4.54 | nih.gov |
| FHD4-2 | 680 | 12.94 | - | 5.16 | nih.gov |
Design as Auxiliary Acceptors and π-Bridges in Sensitizer Architectures
In the realm of dye-sensitized solar cells (DSSCs), the molecular design of sensitizers is critical for achieving high power conversion efficiencies. researchgate.net The 2,3-distyryl-quinoxaline moiety has been effectively incorporated into sensitizer architectures, acting as both an auxiliary acceptor and a π-bridge. Quinoxaline derivatives, in general, are recognized for their potential as auxiliary acceptors and bridging materials in DSSCs due to their strong electron-accepting capability, which facilitates efficient electron injection and charge collection. nih.govd-nb.info
The incorporation of a quinoxaline unit as an auxiliary acceptor in a Donor-π-Acceptor (D-π-A) framework, creating a D-A-π-A structure, has shown several advantages. researchgate.net This design can lead to a red-shifted intramolecular charge transfer (ICT) absorption band, optimized molecular energy levels, and consequently, enhanced photovoltaic performance. researchgate.netnih.gov For instance, the use of a 2,3-dithienylquinoxaline as an auxiliary unit has been shown to extend the light-harvesting region, increase molar absorption coefficients, and reduce charge recombination by preventing dye aggregation. rsc.org In some D-π-A porphyrin sensitizers, 2,3-diphenylquinoxaline (B159395) has been utilized as an auxiliary acceptor. rsc.orgirb.hr
Furthermore, the π-bridge component of a sensitizer plays a crucial role in connecting the electron donor and acceptor moieties, influencing the intramolecular charge transfer. mdpi.comnih.gov The planarity of the donor and π-bridge is known to affect the electronic coupling between the donor and the semiconductor acceptor. nih.gov Thiophene-based π-bridges, for example, have been shown to facilitate strong donor-acceptor coupling through an ultrafast and stabilizing coplanarization in the excited state. nih.gov The strategic use of different π-bridges, such as thiophene (B33073) versus thieno[3,2-b]thiophene, can significantly impact the optical, electrical, and photovoltaic properties of the resulting devices. researchgate.net The extended conjugation provided by the distyryl groups in this compound allows it to function effectively as a π-bridge, enhancing light absorption across a broader spectrum. d-nb.info
Functional Materials for Advanced Sensing Platforms
The unique photophysical properties of this compound and its derivatives make them excellent candidates for the development of advanced sensing platforms. Their fluorescence characteristics can be modulated by the presence of specific chemical species, changes in pH, or other external stimuli, forming the basis for highly sensitive and selective sensors.
Development of Fluorescent Chemosensors for Specific Chemical Species
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence emission. semanticscholar.orgresearchgate.net The development of these sensors for a wide range of analytes, including metal ions and reactive oxygen species, is an active area of research. semanticscholar.orgnih.gov Quinoxaline derivatives have been explored as chromophores in the design of such sensors. nih.govd-nb.info
The "fluorophore-spacer-receptor" model is a common design principle for fluorescent chemosensors, where the interaction of the analyte with the receptor unit modulates the photophysical properties of the fluorophore. alliedacademies.org For instance, a novel long-wavelength fluorescent chemosensor based on pyrene (B120774) was developed for the detection of Hg2+ ions, exhibiting a "turn-on" fluorescence response. nih.gov Another example is a sensor based on the dicyanoisophorone skeleton for the discriminative sensing of Fe3+ and Hg2+. rsc.org While specific examples focusing solely on this compound are not detailed in the provided results, the general principles of chemosensor design and the demonstrated utility of quinoxaline derivatives suggest the potential of this compound in this area. nih.govd-nb.info The styryl groups can be functionalized with specific recognition moieties to target a variety of chemical species.
pH-Responsive Optical Sensors
Optical pH sensors offer a valuable alternative to traditional potentiometric methods, with advantages such as fast response times and immunity to electromagnetic interference. city.ac.uk These sensors often rely on pH-sensitive dyes whose absorption or fluorescence properties change with the protonation state. chemrxiv.org
Recently, water-soluble push-pull 2,3-bis[4-(methoxycarbonyl)phenyl]-6,7-bis[(3-aminopropyl)amino]quinoxaline has been shown to function as an efficient dual-responsive optical pH indicator in the pH range of 1–5. mdpi.com By embedding this hydrophilic quinoxaline into an agarose (B213101) matrix, pH-responsive polymer films and paper test strips have been fabricated. mdpi.com Furthermore, amphiphilic quinoxaline derivatives with long alkyl chains can be immobilized to create stable and reusable thin-film sensors for quantitative pH measurements. mdpi.com These sensors exhibit changes in both color and fluorescence in response to pH variations, allowing for more accurate measurements. mdpi.com The development of persistent luminescence nanoparticles with pH-responsive properties has also been explored for glucose biosensing. nih.gov
Integration into Molecular Logic Gate Systems
Molecular logic gates are molecules that can perform logical operations based on chemical or physical inputs, producing a measurable output. alliedacademies.orgwikipedia.org These systems represent a fundamental step towards molecular-level computation and have potential applications in areas like diagnostics and sensing. alliedacademies.orgnih.gov The inputs for these gates are often chemical species (e.g., ions, H+) or physical stimuli (e.g., light), and the output is typically a change in a spectroscopic property, such as fluorescence. alliedacademies.orgmdpi.com
Quinoxaline-containing systems have been investigated for their potential in constructing molecular logic gates. For example, a system based on a pseudorotaxane demonstrated XOR logic gate behavior through the assembly and disassembly of a charge-transfer complex, which was monitored by changes in fluorescence. wikipedia.org The design of these systems often involves a 'fluorophore-spacer-receptor' format, where the binding of inputs to the receptor sites modulates the fluorescence output. alliedacademies.org By carefully selecting the inputs and monitoring the output at different wavelengths, a single molecule can be designed to perform multiple logic operations. alliedacademies.org While specific implementations using this compound as the core component of a logic gate are not explicitly detailed, its responsive fluorescence and versatile chemical structure make it a promising candidate for such applications.
Emerging Optoelectronic Applications
The favorable optical and electronic properties of this compound are also being explored for emerging applications in optoelectronics, particularly in the development of materials for low-loss optical waveguides.
Low-Loss Organic Waveguide Materials
Optical waveguides are essential components for guiding and manipulating light in integrated photonic circuits. utwente.nl A key requirement for these materials is low propagation loss to ensure efficient signal transmission. ugent.be While inorganic materials like silicon nitride and silicon dioxide are commonly used, organic materials offer advantages such as flexibility and ease of processing. utwente.nlnih.gov
Recent research has focused on developing low-loss slot waveguides, which can confine light tightly and enhance light-matter interactions. ugent.befrontiersin.org The fabrication of these waveguides often involves techniques like atomic layer deposition to achieve ultra-smooth surfaces and minimize scattering losses. ugent.be Hybrid organic-inorganic approaches are also being explored, where polymer waveguides are integrated with silicon photonics. arxiv.org The high refractive index and transparency of certain organic conjugated molecules, including derivatives of quinoxaline, make them suitable candidates for the core material in such waveguides. The extended π-system of this compound contributes to a high refractive index, which is a critical parameter for waveguiding applications.
Supramolecular Chemistry and Self Assembly of 2,3 Distyryl Quinoxaline Analogues
Principles of Supramolecular Design for Quinoxaline-Based Systems
The design of quinoxaline-based systems for supramolecular assembly is guided by principles that aim to control intermolecular interactions and, consequently, the morphology and properties of the resulting materials. acs.orgresearchgate.net A key strategy involves the use of non-planar conjugated cores to minimize intermolecular fluorescent quenching in the solid state, which is often a limiting factor in the performance of emissive materials. acs.orgresearchgate.net The strong electron-accepting nature of the quinoxaline (B1680401) ring, stemming from its two symmetric, unsaturated nitrogen atoms, makes it a valuable component in materials for optoelectronics. acs.org
Key design principles include:
Modulation of Intermolecular Forces: The introduction of specific functional groups can promote or direct non-covalent interactions. For instance, long alkyl chains are often appended to the quinoxaline core to control molecular packing and solubility. acs.orgresearchgate.net Hydrogen bonding, π-π interactions, and hydrophobic or solvophobic effects are the primary forces that direct molecules to assemble. mie-u.ac.jp
Template-Directed Synthesis: Molecular recognition and self-assembly can be used to pre-organize reactive species, facilitating specific chemical reactions in a process known as template-directed synthesis. ijsr.net This approach is particularly useful for creating large, complex architectures. ijsr.net
The combination of functional supramolecular materials with metal ions can also lead to the development of metallo-supramolecular polymers with enhanced mechanical and optical properties. researchgate.net
Controlled Hierarchical Self-Assembly into Ordered Nanostructures (e.g., Microfibers, Nanofibers)
Quinoxaline derivatives, including those analogous to 2,3-distyryl-quinoxaline, have demonstrated a remarkable ability to self-assemble into well-defined, one-dimensional (1D) nanostructures. acs.orgresearchgate.net This process is driven by a combination of non-covalent interactions that guide the molecules to arrange in a specific, hierarchical manner.
The strategy of incorporating non-planar aromatic cores modified with appropriate side groups has proven effective in achieving crystalline optical waveguides. acs.orgresearchgate.net For instance, certain pyrazino[2,3-g]quinoxaline (B3350192) derivatives spontaneously form microfibers that function as low-loss active waveguide materials. researchgate.net The formation of these structures is a result of intermolecular self-assembly, leading to supramolecular assemblies. scribd.com The process allows for the construction of larger entities like micelles, membranes, and liquid crystals. scribd.com
The morphology of these assemblies can be influenced by external factors. In some systems, the method of preparation, such as heating-cooling versus ultrasonication, can lead to aggregates with different degrees of molecular packing and even reversed supramolecular chirality. acs.org Similarly, the stoichiometric ratio of components in a two-component assembly system can control the transition between different dimensionalities, such as from 1D nanotubes to 0D nanospheres. mdpi.com
| Quinoxaline Derivative Type | Self-Assembled Nanostructure | Key Driving Forces | Noted Properties/Applications |
| Pyrazino[2,3-g]quinoxaline with alkyl chains | Crystalline Microfibers/Nanofibers | π-π stacking, van der Waals interactions | Low-loss optical waveguides acs.orgresearchgate.net |
| Quinoxaline-fused oist.jpCarbohelicene | One-dimensional helical columns | CH-π interactions | High fluorescence quantum yield acs.org |
| L-histidine derivative with azobenzene | Nanotwists, Nanotubes, Nanospheres | Hydrogen bonding, hydrophobic effects, π-π stacking | Dimension and chirality control mdpi.com |
Chiroptical Phenomena in Supramolecular Assemblies
Chiroptical phenomena refer to the differential interaction of chiral materials with left and right circularly polarized light. ens-lyon.fr These effects, including circular dichroism (CD) and circularly polarized luminescence (CPL), are not only indicative of molecular chirality but are profoundly amplified in ordered supramolecular assemblies. ens-lyon.frrsc.org
A key aspect of supramolecular chirality is the ability to transfer chiral information from individual molecules to a larger assembly, often with significant amplification. mdpi.comnih.gov In quinoxaline-based systems, this is powerfully demonstrated by poly(quinoxaline-2,3-diyl)s. These polymers can adopt dynamic helical structures, and their handedness can be controlled by incorporating chiral side chains or even by the use of chiral solvents. nih.gov
This phenomenon, known as the "sergeants-and-soldiers" effect, allows a small number of chiral units ("sergeants") to dictate the helical sense of a long chain of achiral units ("soldiers"). acs.org The efficiency of this screw-sense induction depends on the structure and position of the chiral side chains. acs.org For example, optically active 2-alkoxymethyl side chains at the 6- and 7-positions of the quinoxaline ring are more effective at inducing a single-handed helical conformation than other chiral groups. acs.org Chirality can also be transferred from a chiral template, such as DNA, to an achiral molecule bound to it. researchgate.net
Circular dichroism (CD) spectroscopy is an essential tool for investigating chiral structures in solution and the solid state. bath.ac.uk It measures the differential absorption of left and right circularly polarized light and is exceptionally sensitive to the chiral arrangement of chromophores within a supramolecular architecture. bath.ac.uknih.gov
In the context of quinoxaline assemblies, CD spectroscopy provides critical information on the formation and structure of chiral aggregates. nih.govmdpi.com For example, the CD spectra of steroidal quinoxalines reveal positive Cotton effects, which can be correlated to a specific (P) helicity of the molecule. mdpi.com The presence of different substituents on the quinoxaline ring can drastically alter the CD signal, providing insight into the electronic transitions involved. mdpi.com
The formation of chiral supramolecular structures from achiral molecules can be induced and monitored by CD. When organized chirally by a chiral scaffold, achiral viologen moieties, for instance, exhibit strong induced CD signals. nih.gov The appearance of a bisignated CD signal, known as an exciton-coupled circular dichroism (ECD) spectrum, is a hallmark of the on-resonance exciton (B1674681) coupling of transition dipoles in a chiral assembly. rsc.org The sign of this signal provides information about the handedness of the supramolecular helix. rsc.org
| System | CD Spectroscopy Finding | Structural Implication | Reference |
| Steroidal Quinoxalines | Positive Cotton effects observed | Determination of P helicity | mdpi.com |
| Viologen-modified Glutamide | Strong induced CD signals in the visible region | Chiral orientation of achiral viologen units in an assembly | nih.gov |
| Poly(quinoxaline-2,3-diyl)s | Solvent-dependent CD signal inversion | Switchable helical conformation of the polymer backbone | nih.govacs.org |
Circularly polarized luminescence (CPL) is an emission phenomenon that provides information about the geometry of excited states in chiral systems. bath.ac.ukresearchgate.net It has garnered significant interest for its potential applications in 3D displays, optical data storage, and security systems. ens-lyon.frresearchgate.net Chiral aggregates of luminophores, including quinoxaline derivatives, often exhibit significantly enhanced CPL compared to their individual monomeric components. researchgate.net
Poly(quinoxaline-2,3-diyl)s bearing chiral side chains have been shown to exhibit blue CPL. rsc.org Crucially, the handedness of this CPL can be switched by changing the solvent, which induces a helix inversion of the polymer backbone. rsc.org This demonstrates a powerful method for controlling chiroptical output. rsc.org Furthermore, by creating random copolymers with achiral, emissive 5,8-diarylquinoxaline units, the CPL emission color can be tuned across the visible spectrum through energy transfer from the chiral quinoxaline backbone to the emissive units. acs.org
The dissymmetry factor (g_lum), which quantifies the degree of circular polarization in the emitted light, is a key metric for CPL-active materials. While often low for single organic molecules, aggregation into well-defined helical architectures can significantly amplify this factor. researchgate.net For instance, quinoxaline-fused oist.jpcarbohelicenes exhibit a notable dissymmetry factor even in their monomeric form due to their controlled helical structure. acs.org
Circular Dichroism (CD) Spectroscopy in Chiral Supramolecular Systems
Molecular Recognition within Supramolecular this compound Architectures
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, forming a host-guest complex. scribd.comijsr.net It relies on the principle of molecular complementarity, where the host and guest have compatible shapes, sizes, and interaction sites. scribd.commie-u.ac.jp
While research on this compound specifically as a host for molecular recognition is nascent, the quinoxaline core is a known participant in such interactions. For example, quinoxaline-2,3-dione has been shown to act as a guest, complexing within larger host structures. ijacskros.com The design of synthetic receptors often involves creating clefts or cavities with specific interaction points to bind guests. ijacskros.com
The principles of molecular recognition are integral to the design of more complex supramolecular systems based on quinoxaline. Unsymmetrical cruciform molecules, which share structural motifs with distyryl-benzenes, have been shown to act as fluorescent sensors for metal cations and protons. acs.org The binding event at a recognition site (e.g., a pyridyl group) alters the electronic structure of the entire molecule, leading to a measurable change in its optical properties. acs.org This demonstrates how recognition can be translated into a functional output. The ability to precisely position functional groups, such as those capable of hydrogen bonding or metal coordination, on a this compound framework could pave the way for creating sophisticated sensors and catalysts based on these architectures. mie-u.ac.jpijsr.net
Future Outlook and Grand Challenges in 2,3 Distyryl Quinoxaline Research
Rational Design for Enhanced Performance and Multifunctionality
A primary focus for future research is the rational design of 2,3-distyryl-quinoxaline derivatives to achieve enhanced performance and introduce multifunctionality. mdpi.comrsc.orgnih.gov This involves a deep understanding of structure-property relationships to tailor molecules for specific applications. chemrxiv.org Key strategies include modifying the quinoxaline (B1680401) core, the styryl side chains, and introducing various functional groups. beilstein-journals.orgtandfonline.com For instance, the incorporation of electron-withdrawing or electron-donating groups can precisely control the energy levels, bandgap, and charge transport characteristics of the material. beilstein-journals.orgresearchgate.net
The planar structure of the pyrazinoquinoxaline unit, a related scaffold, facilitates strong π-π stacking, which is crucial for efficient charge transfer. chemrxiv.org Similar principles can be applied to this compound to improve molecular packing and, consequently, device performance. The goal is to create a "library" of high-performance organic semiconductors with tunable properties, potentially avoiding complex and time-consuming synthetic procedures. icmab.es
Table 1: Strategies for Rational Design of this compound Derivatives
| Design Strategy | Targeted Property | Desired Outcome |
| Core Modification | Energy Levels, Stability | Optimized HOMO/LUMO levels for specific applications, enhanced thermal and photochemical stability. |
| Side-Chain Engineering | Solubility, Morphology | Improved processability from solution, controlled film morphology for better device performance. |
| Functional Group Introduction | Electronic Properties, Multifunctionality | Fine-tuning of electron affinity and ionization potential, introduction of sensing or light-emitting capabilities. beilstein-journals.org |
| Conjugation Extension | Absorption/Emission Spectra | Shifting of absorption and emission to desired wavelengths, including near-infrared (NIR) region. dss.go.th |
Exploration of Novel and Sustainable Synthetic Methodologies
While traditional methods for synthesizing quinoxaline derivatives exist, they often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. udayton.edumdpi.com A significant grand challenge lies in the development of novel and sustainable synthetic methodologies. cognitoedu.org The principles of green chemistry are becoming increasingly important, focusing on minimizing waste, using non-toxic reagents, and reducing energy consumption. rsc.orgchemistryjournals.net
Promising green synthetic routes that are being explored for quinoxaline derivatives include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and can often be performed without a solvent. udayton.edu
Hydrothermal synthesis: Using high-temperature water as a solvent offers a green and efficient method for producing 2,3-diarylquinoxalines with high yields. nih.gov
Use of natural catalysts: Lemon juice has been successfully used as a natural, biodegradable catalyst for the synthesis of related heterocyclic compounds, highlighting the potential for bio-based catalysts. rsc.org
One-pot synthesis and recyclable catalysts: These approaches aim to improve efficiency and reduce waste by combining multiple reaction steps and reusing catalytic materials. mdpi.comresearchgate.net
The development of these greener methods is crucial for making the production of this compound and its derivatives more cost-effective and environmentally friendly. cognitoedu.orgdiva-portal.org
Integration of this compound into Hybrid Material Systems
The integration of this compound into hybrid material systems presents a significant opportunity to create novel materials with enhanced or entirely new functionalities. These hybrid systems can combine the desirable properties of the organic this compound with those of inorganic materials or other organic molecules.
For example, creating organo-silica hybrid materials could lead to enhanced thermal stability and processability. Furthermore, forming charge-transfer complexes by co-crystallizing this compound derivatives with electron donor or acceptor molecules is a promising avenue for developing materials with novel electrical and optical properties that surpass those of the individual components. icmab.es This approach could lead to the development of ambipolar semiconductors, which are highly sought after for various electronic applications. icmab.es
Development of In-Operando Characterization Techniques for Device Performance
To bridge the gap between material properties and device performance, the development and application of in-operando characterization techniques are critical. researching.cnjos.ac.cn These techniques allow for the real-time observation of a material's structural and electronic properties under actual device operating conditions. researchgate.net This is a significant challenge as the complex interfaces within organic electronic devices and their sensitivity to the measurement probe require sophisticated analytical tools. kcl.ac.uk
Advanced in-operando techniques that are being developed and applied to organic semiconductors include:
Optical and scanning probe microscopy: These methods can provide real-time information on film morphology, crystallization, and local electronic properties. researching.cn
X-ray characterization and ultraviolet photoelectron spectroscopy (UPS): These spectroscopic techniques can probe the crystal structure and electronic states of materials within a functioning device. researching.cnjos.ac.cn
Cathodoluminescence (CL) microscopy: CL is a powerful technique for studying the optical and electronic properties of materials at high spatial resolution and can be used to monitor degradation and phase segregation. whatiscl.info
By gaining a deeper understanding of the dynamic processes occurring during device operation, researchers can more effectively optimize material design and device architecture for improved performance and stability. jos.ac.cnresearchgate.net
Bridging Fundamental Understanding to Scalable Device Fabrication and Commercialization
A major hurdle for many promising organic electronic materials, including this compound derivatives, is the transition from laboratory-scale synthesis and device fabrication to commercially viable production. icmab.esnih.gov While a material may exhibit excellent properties in a small, optimized lab device, scaling up fabrication can introduce a host of new challenges. nih.gov
Key challenges in this area include:
Reproducibility and Yield: Ensuring consistent material quality and high yields in large-scale synthesis is paramount for cost-effective production. mdpi.comnih.gov
Processability: Developing materials that are compatible with large-area, high-throughput deposition techniques like roll-to-roll printing is essential for commercialization. tandfonline.com
Device Stability and Lifetime: Devices must be able to withstand real-world operating conditions over extended periods. This requires a deep understanding of degradation mechanisms and the development of robust encapsulation and packaging technologies.
Successfully addressing these challenges will require a multidisciplinary approach, involving chemists, materials scientists, engineers, and physicists. The ultimate goal is to translate the fundamental scientific understanding of this compound into practical, high-performance, and commercially successful electronic devices. rsc.orgnih.gov
Q & A
Q. What are conventional synthetic routes for preparing 2,3-distyryl-quinoxaline derivatives?
The synthesis of quinoxaline derivatives typically involves condensation reactions. For example, o-phenylenediamine can react with α-diketones (e.g., benzil) under reflux in ethanol to form the quinoxaline core . Styryl groups can then be introduced via vinylation reactions using alkynenitriles or through cross-coupling methodologies. A common approach involves reacting quinoxaline precursors with styryl moieties under Sonogashira or Heck coupling conditions, requiring palladium catalysts and optimized temperature/pH conditions .
Q. How can spectroscopic methods confirm the structure of this compound derivatives?
- IR Spectroscopy : Identifies functional groups like C=N (stretching at ~1600 cm⁻¹) and C=C (styryl groups at ~1650 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm; styryl vinyl protons as doublets at δ 6.5–7.2 ppm). ¹³C NMR confirms sp² carbons in the quinoxaline ring and styryl substituents .
- X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of substituents, as demonstrated for analogous bis-thiophenyl derivatives .
Q. What safety precautions are critical when handling quinoxaline derivatives?
Quinoxalines often exhibit acute toxicity (oral LD₅₀ ~300 mg/kg) and skin/eye irritation. Key precautions include:
- Using fume hoods to avoid inhalation of dust/aerosols .
- Wearing nitrile gloves (tested for permeation resistance) and safety goggles .
- Storing in sealed containers away from oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing styryl groups into the quinoxaline core?
- Catalyst Selection : Palladium(II) acetate with triphenylphosphine enhances coupling efficiency in Sonogashira reactions .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated quinoxaline precursors (e.g., 2,3-dichloroquinoxaline) .
- Temperature Control : Reactions at 80–100°C minimize side products (e.g., homocoupling of styryl groups) .
- Monitoring : TLC (hexane:ethyl acetate = 3:1) tracks reaction progress.
Q. What strategies resolve contradictions in photophysical data for this compound derivatives?
- Crystallographic Validation : X-ray structures can clarify whether conflicting UV-Vis absorbance peaks arise from structural isomers or aggregation effects, as seen in nitro-substituted analogs .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic transitions and compare them with experimental spectra to identify discrepancies .
- Solvent Polarity Studies : Solvatochromic shifts in fluorescence spectra help distinguish π-π* transitions from charge-transfer states .
Q. What green chemistry approaches apply to this compound synthesis?
- Ultrasound-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., nitroquinoxaline synthesis under 40 kHz ultrasound) .
- Biocatalysis : Lipases or esterases catalyze regioselective vinylation in aqueous media, avoiding toxic solvents .
- Microwave Irradiation : Enhances yield (e.g., 85% in 15 minutes for nitro derivatives) while reducing energy consumption .
Methodological Tables
Q. Table 1: Key Synthetic Routes for Quinoxaline Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Ethanol, reflux, 4 h | 70–80 | |
| Sonogashira Coupling | Pd(OAc)₂, DMF, 80°C, 12 h | 60–75 | |
| Ultrasound-Assisted | EtOH, 40 kHz, 30 min | 85 |
Q. Table 2: Spectral Data for Characterization
| Technique | Key Peaks/Features | Application Example |
|---|---|---|
| IR | C=N (1600 cm⁻¹), C=C (1650 cm⁻¹) | Confirming quinoxaline core |
| ¹H NMR | Aromatic δ 7.0–8.5 ppm | Substituent regiochemistry |
| X-ray Crystallography | Bond angles/lengths (e.g., C-N 1.34 Å) | Resolving structural isomers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
